Cas no 1286724-09-1 (N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide)

N-Cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a cyclopropyl group, a fluorinated aromatic ring, and a substituted pyrrole moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups on the benzene ring enhances its reactivity and selectivity in chemical transformations. The N-cyclopropyl and N-(1-methylpyrrole)methyl substituents contribute to steric and electronic diversity, making it a versatile scaffold for medicinal chemistry applications. Its well-defined structure allows for precise modifications in drug discovery programs.
N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide structure
1286724-09-1 structure
Product name:N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide
CAS No:1286724-09-1
MF:C17H21FN2O3S
MW:352.423646688461
CID:6325812
PubChem ID:52906898

N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide
    • F5854-3982
    • SR-01000925515
    • 1286724-09-1
    • CHEMBL5019455
    • N-cyclopropyl-4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide
    • AKOS024522733
    • VU0524149-1
    • SR-01000925515-1
    • N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
    • N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide
    • Inchi: 1S/C17H21FN2O3S/c1-3-23-17-9-8-15(11-16(17)18)24(21,22)20(13-6-7-13)12-14-5-4-10-19(14)2/h4-5,8-11,13H,3,6-7,12H2,1-2H3
    • InChI Key: ZRFCZYMSOXLJJA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)F)OCC)(N(CC1=CC=CN1C)C1CC1)(=O)=O

Computed Properties

  • Exact Mass: 352.12569187g/mol
  • Monoisotopic Mass: 352.12569187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 520
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.9Ų
  • XLogP3: 2.3

N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5854-3982-20μmol
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
20μmol
$79.0 2023-09-09
Life Chemicals
F5854-3982-3mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
3mg
$63.0 2023-09-09
Life Chemicals
F5854-3982-15mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
15mg
$89.0 2023-09-09
Life Chemicals
F5854-3982-5mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
5mg
$69.0 2023-09-09
Life Chemicals
F5854-3982-2μmol
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
2μmol
$57.0 2023-09-09
Life Chemicals
F5854-3982-1mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
1mg
$54.0 2023-09-09
Life Chemicals
F5854-3982-30mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
30mg
$119.0 2023-09-09
Life Chemicals
F5854-3982-2mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
2mg
$59.0 2023-09-09
Life Chemicals
F5854-3982-10mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
10mg
$79.0 2023-09-09
Life Chemicals
F5854-3982-20mg
N-cyclopropyl-4-ethoxy-3-fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzene-1-sulfonamide
1286724-09-1
20mg
$99.0 2023-09-09

N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide Related Literature

Additional information on N-cyclopropyl-4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methylbenzene-1-sulfonamide

N-Cyclopropyl-4-Ethoxy-3-Fluoro-N-(1-Methyl-1H-Pyrrol-2-Yl)Methylbenzene-1-Sulfonamide: A Comprehensive Overview

N-Cyclopropyl-4-Ethoxy-3-Fluoro-N-(1-Methyl-1H-Pyrrol-2-Yl)Methylbenzene-1-Sulfonamide, identified by the CAS number 1286724-09-1, is a complex organic compound with a diverse range of potential applications in the fields of pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines a sulfonamide group with a substituted benzene ring and various heterocyclic and aliphatic substituents. The molecule's structural complexity offers opportunities for exploring its properties and functionalities in different chemical and biological contexts.

The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, aromatic substitutions, and coupling reactions. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses of such complex molecules. For instance, the use of palladium-catalyzed cross-coupling reactions has been pivotal in constructing the carbon-heteroatom bonds present in this compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields and purity.

One of the most promising areas of research for this compound is its potential application as a bioactive agent. Preliminary studies suggest that it may exhibit modulatory effects on various enzyme systems, particularly those involved in signal transduction pathways. For example, investigations into its interaction with kinases and phosphatases have revealed interesting binding affinities that warrant further exploration. Additionally, the compound's ability to permeate cellular membranes makes it a candidate for drug delivery systems targeting intracellular therapeutic agents.

In the context of agrochemicals, this compound has shown potential as a plant growth regulator or as an active ingredient in pest control formulations. Its ability to influence hormonal pathways in plants could lead to enhanced crop yields under stress conditions. Furthermore, recent studies have highlighted its role in inhibiting key enzymes responsible for insecticide resistance, making it a valuable component in integrated pest management strategies.

The material science applications of this compound are equally intriguing. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Researchers have reported that incorporating this compound into polymer blends can enhance the mechanical and thermal stability of the resulting materials. Moreover, its amphiphilic nature suggests potential applications in surfactants and self-assembling materials.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation via hydrolytic cleavage of the sulfonamide group. This process is influenced by environmental factors such as pH and temperature, which can be optimized to enhance biodegradation rates.

In conclusion, N-Cyclopropyl-4-Ethoxy-3-Fluoro-N-(1-Methyl-1H-Pyrrol-2-Yl)Methylbenzene-1-Sulfonamide represents a versatile platform for exploring diverse chemical functionalities across multiple disciplines. Its intricate structure provides ample opportunities for innovation in drug discovery, agricultural chemistry, and advanced materials development. As research continues to uncover its full potential, this compound stands at the forefront of cutting-edge scientific advancements.

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